Foreword: Navigating the Landscape of Boronic Acids in Pharmaceutical Development
Foreword: Navigating the Landscape of Boronic Acids in Pharmaceutical Development
An In-depth Technical Guide to 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its Role in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The advent of transition metal-catalyzed cross-coupling reactions has irrevocably transformed the landscape of medicinal chemistry. Among the plethora of reagents developed, arylboronic acids have emerged as exceptionally versatile and indispensable building blocks. Their unique reactivity, stability, and functional group tolerance have positioned them at the forefront of complex molecule synthesis. This guide delves into the technical intricacies of a specific, yet representative, member of this class: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (CAS 2096334-06-2). While specific data for this exact compound is limited in publicly available literature, this guide will provide a comprehensive overview of its core properties, synthesis, and applications by drawing upon authoritative data from closely related analogs and the broader class of substituted phenylboronic acids. The principles and protocols discussed herein are foundational to the application of this and similar molecules in contemporary drug discovery programs.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is paramount to its effective application. For the purpose of this guide, we will present data for the closely related and well-documented analog, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3), which shares the core structural motifs of the topic compound.
| Property | Data |
| CAS Number | 850589-42-3[1] |
| Molecular Formula | C₁₄H₁₃BClNO₃[1] |
| Molecular Weight | 289.53 g/mol |
| Physical Form | Solid[2] |
| Melting Point | 126-128 °C[1] |
| Purity | Typically ≥98%[2] |
| Storage Temperature | Inert atmosphere, room temperature[2] |
| InChI Key | KPMFJSKLOSUPQR-UHFFFAOYSA-N[2] |
It is crucial for researchers to obtain a certificate of analysis for the specific lot of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid being used to ascertain its precise physicochemical properties.
Synthesis of Substituted Phenylboronic Acids: A Conceptual Workflow
A plausible synthetic pathway is outlined below:
Caption: Conceptual workflow for the synthesis of arylboronic acids.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount application of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its congeners in drug discovery is their use in the Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] Its significance lies in its exceptional reliability, mild reaction conditions, and broad functional group compatibility, making it a favored method for constructing the biaryl scaffolds prevalent in many pharmaceutical agents.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-elucidated catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The following diagram illustrates this fundamental process:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: A General Guideline
The following protocol provides a robust starting point for a typical Suzuki-Miyaura coupling reaction. It is imperative to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried reaction vessel, add the aryl halide, 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid, palladium catalyst, and base.
-
Solvent Addition: Degas the chosen solvent system (e.g., by sparging with argon or nitrogen for 15-30 minutes) and add it to the reaction vessel via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Safety and Handling: A Scientist's Responsibility
Substituted phenylboronic acids, including 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its analogs, require careful handling in a laboratory setting. The following safety information is compiled from safety data sheets of related compounds and should be considered as a general guideline.[2][5][6]
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Irritation | H315: Causes skin irritation. [2][6] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[6] |
| Eye Irritation | H319: Causes serious eye irritation. [2][6] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation. [8] Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Storage and Stability: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2] Boronic acids can be susceptible to dehydration to form boroxines, which may affect their reactivity.[9]
Conclusion and Future Outlook
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid represents a valuable, albeit specialized, tool in the arsenal of the modern medicinal chemist. Its utility, primarily as a substrate in Suzuki-Miyaura cross-coupling reactions, enables the efficient synthesis of complex molecular architectures that are central to the development of new therapeutics. As drug discovery continues to push the boundaries of chemical space, the demand for novel, functionalized building blocks like this will undoubtedly grow. A thorough understanding of their properties, reactivity, and safe handling is essential for any researcher aiming to leverage their full potential in the quest for new medicines.
References
- Fisher Scientific. (2010, April 9).
- PubChem. (n.d.). 4-(Benzylcarbamoyl)benzeneboronic acid.
- Thermo Fisher Scientific. (2018, February 19).
- Sigma-Aldrich. (n.d.). (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.
- CymitQuimica. (2026, February 14). Safety Data Sheet: Benzocyclobutane-4-boronic acid.
- BuyersGuideChem. (n.d.). 4-(N-Benzylcarbamoyl)-3-chlorobenzeneboronic acid.
- MilliporeSigma. (2025, November 6).
- Ellman, J. A., & Storgaard, M. (n.d.). Organic Syntheses Procedure.
- TCI Chemicals. (2025, May 23). Safety Data Sheet: 4-Carboxy-2-chlorophenylboronic Acid.
- Sigma-Aldrich. (n.d.). (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Safety Information.
- ChemicalBook. (n.d.). 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.
- Panasonic. (n.d.).
- Guidechem. (2023, April 25).
- National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
- MDPI. (2025, April 28). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- PubChem. (n.d.). 2-Chlorophenylboronic acid.
- Organic Chemistry Portal. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Role of (4-(2-Pyridylcarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis.
- ChemicalBook. (2026, January 13). 4-Chlorophenylboronic acid.
- WIPO Patentscope. (2019, July 26). Preparation method of 4-chlorophenylboronic acid.
- ChemRxiv. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones.
- ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid | 850589-42-3 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 4-(Benzylcarbamoyl)benzeneboronic acid | C14H14BNO3 | CID 2773243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
